Candésartan Cilexétil 2H-2-Éthyl

Vue d'ensemble

Description

2H-2-Ethyl Candesartan Cilexetil is a prodrug of candesartan, an angiotensin II receptor antagonist. It is primarily used in the treatment of hypertension and certain types of heart failure. This compound is converted to its active form, candesartan, during absorption in the gastrointestinal tract. By blocking the angiotensin II receptor, it helps to lower blood pressure and improve cardiovascular health .

Applications De Recherche Scientifique

2H-2-Ethyl Candesartan Cilexetil has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

Biology: Studied for its effects on cellular pathways and receptor interactions.

Industry: Utilized in the pharmaceutical industry for the production of antihypertensive medications.

Mécanisme D'action

Target of Action

2H-2-Ethyl Candesartan Cilexetil, also known by its trade name Atacand, is primarily used to treat hypertension or high blood pressure . It is classified as an angiotensin II receptor blocker (ARB), which means it works by blocking the action of a hormone called angiotensin II in the body . The primary target of this compound is the type-1 angiotensin II receptor (AT1) subtype .

Mode of Action

Candesartan cilexetil is a prodrug, which means it is inactive in its original form. It is hydrolyzed to candesartan during absorption from the gastrointestinal tract . Candesartan then competes with angiotensin II for binding to the AT1 receptor . By blocking the action of angiotensin II, it prevents the blood pressure increasing effects of angiotensin II .

Biochemical Pathways

The biochemical pathway primarily affected by 2H-2-Ethyl Candesartan Cilexetil is the renin-angiotensin-aldosterone system (RAAS) . By blocking the AT1 receptor, it antagonizes the hypertensive effects of angiotensin II via the RAAS . This results in the widening of blood vessels, thereby reducing blood pressure .

Pharmacokinetics

Candesartan cilexetil is rapidly converted to its active metabolite, candesartan, during absorption from the gastrointestinal tract . It is excreted mostly unchanged and has a terminal half-life of about nine hours . Approximately 33% of the given dose is excreted via urine and 65% is excreted in the feces .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the lowering of blood pressure. By blocking the AT1 receptor, it prevents the blood pressure increasing effects of angiotensin II . This results in the widening of blood vessels, thereby reducing blood pressure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2H-2-Ethyl Candesartan Cilexetil. For example, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 1.9 x 10-3, which means that the use of candesartan is predicted to present an insignificant risk to the environment . Additionally, the compound demonstrates a slight degradation in acidic pH after short-term stability .

Analyse Biochimique

Biochemical Properties

2H-2-Ethyl Candesartan Cilexetil interacts with the renin-angiotensin-aldosterone system (RAAS), specifically competing with angiotensin II for binding to the type-1 angiotensin II receptor (AT1) subtype . This interaction prevents the blood pressure increasing effects of angiotensin II .

Cellular Effects

2H-2-Ethyl Candesartan Cilexetil influences cell function by antagonizing the RAAS . It prevents the binding of angiotensin II to the AT1 receptor, thereby inhibiting the hypertensive effects of angiotensin II .

Molecular Mechanism

The molecular mechanism of action of 2H-2-Ethyl Candesartan Cilexetil involves its conversion to candesartan during absorption in the gastrointestinal tract . Candesartan then competes with angiotensin II for binding to the AT1 receptor

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2H-2-Ethyl Candesartan Cilexetil involves multiple steps, including the formation of the benzimidazole ring and the attachment of the tetrazole group. One of the key steps is the removal of the tetrazolyl protecting group in an organic solvent, often in the presence of a Lewis acid .

Industrial Production Methods: Industrial production of 2H-2-Ethyl Candesartan Cilexetil typically follows the same synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2H-2-Ethyl Candesartan Cilexetil undergoes various chemical reactions, including hydrolysis, esterification, and substitution reactions. During its conversion to the active form, candesartan, esterases in the intestine cleave the prodrug .

Common Reagents and Conditions:

Hydrolysis: Typically occurs in the presence of water and esterases.

Esterification: Involves the reaction of carboxylic acids with alcohols in the presence of acid catalysts.

Substitution: Often involves nucleophilic reagents under basic conditions.

Major Products: The primary product of these reactions is candesartan, which is the active form of the drug .

Comparaison Avec Des Composés Similaires

Losartan: Another angiotensin II receptor antagonist used to treat hypertension.

Valsartan: Similar in function, used for hypertension and heart failure.

Irbesartan: Also an angiotensin II receptor antagonist with similar applications.

Uniqueness: 2H-2-Ethyl Candesartan Cilexetil is unique due to its high binding affinity and prolonged activity at the AT1 receptor. It has a longer duration of action compared to some other angiotensin II receptor antagonists, making it effective for once-daily dosing .

Activité Biologique

Overview

2H-2-Ethyl Candesartan Cilexetil is a prodrug of candesartan, an angiotensin II receptor antagonist primarily used for treating hypertension and heart failure. Upon administration, it is converted into its active form, candesartan, which exerts its pharmacological effects by blocking the angiotensin II type 1 (AT1) receptor. This article explores the biological activity of 2H-2-Ethyl Candesartan Cilexetil, detailing its mechanism of action, pharmacokinetics, and clinical implications based on diverse research findings.

Target Receptor : The primary target of 2H-2-Ethyl Candesartan Cilexetil is the AT1 receptor. By binding to this receptor, the compound inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, resulting in vasodilation and decreased blood pressure .

Biochemical Pathway : The compound interacts with the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and fluid balance. By antagonizing angiotensin II at the AT1 receptor, it effectively modulates cardiovascular function .

Pharmacokinetics

The pharmacokinetic profile of 2H-2-Ethyl Candesartan Cilexetil is characterized by:

- Absorption : After oral administration, it is rapidly hydrolyzed to candesartan in the gastrointestinal tract.

- Distribution : It has a high bioavailability and a significant volume of distribution.

- Metabolism : The active metabolite, candesartan, exhibits a long half-life, allowing for once-daily dosing .

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~40% |

| Peak plasma concentration | 3-4 hours post-dose |

| Half-life | 5-9 hours |

| Volume of distribution | 0.1 - 0.2 L/kg |

Biological Activity and Clinical Efficacy

Clinical studies have demonstrated that 2H-2-Ethyl Candesartan Cilexetil effectively reduces blood pressure in hypertensive patients. A meta-analysis indicated that doses ranging from 4 mg to 16 mg significantly lower sitting diastolic blood pressure compared to placebo and other antihypertensives like losartan .

Case Study Insights

- Hypertension Management :

- Heart Failure Treatment :

Safety Profile and Adverse Effects

The safety profile of 2H-2-Ethyl Candesartan Cilexetil is generally favorable. Common adverse effects include dizziness, headache, and hypotension. Serious adverse effects are rare but may include renal impairment in susceptible individuals .

Table 2: Common Adverse Effects

| Adverse Effect | Incidence (%) |

|---|---|

| Dizziness | 10 |

| Headache | 8 |

| Hypotension | 5 |

| Renal impairment | <1 |

Propriétés

IUPAC Name |

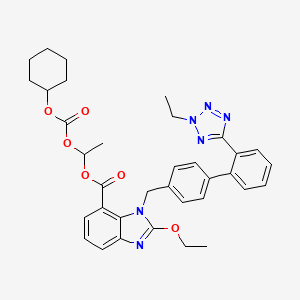

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N6O6/c1-4-41-38-32(37-39-41)28-15-10-9-14-27(28)25-20-18-24(19-21-25)22-40-31-29(16-11-17-30(31)36-34(40)44-5-2)33(42)45-23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKUBVHJAZIDCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901101244 | |

| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914613-36-8 | |

| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914613-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-2-Ethyl candesartan cilexetil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914613368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-2-ETHYL CANDESARTAN CILEXETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRT0P1L622 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.